Lurasidone Metabolite 14326 D8

Description

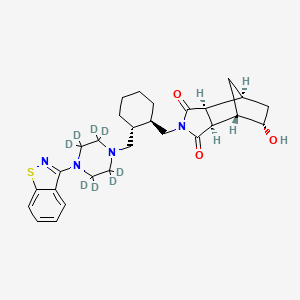

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNTCYRWHASTQ-QJKOTDNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation Pathways and Structural Elucidation of Lurasidone Metabolite 14326

Core Metabolic Transformations of Lurasidone (B1662784) Leading to Metabolite 14326 Formation

The biotransformation of lurasidone, an atypical antipsychotic, is extensive and primarily occurs in the liver. nih.govpbsciences.org The formation of Metabolite 14326 is a result of several key metabolic reactions. The major biotransformation pathways for lurasidone include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.govwikipedia.orgpsychopharmacologyinstitute.com Metabolite 14326, along with other active and inactive metabolites, is a product of these complex processes. nih.govmdpi.com Specifically, the hydroxylation of the norbornane ring is a critical step in the formation of both active metabolites ID-14283 and ID-14326. wikipedia.orgnih.gov

Lurasidone is metabolized into two primary active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220. psychopharmacologyinstitute.comnih.gov While ID-14283 is the major active metabolite, accounting for approximately 25% of the parent drug's exposure, ID-14326 is a minor active metabolite, constituting about 3% of the parent exposure. nih.govdrugbank.com

Elucidation of Specific Enzymatic Systems: Role of Cytochrome P450 Monooxygenases

The metabolism of lurasidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. psychopharmacologyinstitute.commdpi.comnih.govnih.gov In vitro studies have confirmed that lurasidone is not a significant substrate for other CYP enzymes such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. pbsciences.orgpsychopharmacologyinstitute.com

The central role of CYP3A4 in lurasidone's metabolism means that its activity can be significantly influenced by co-administered drugs that are strong inhibitors or inducers of this enzyme. wikipedia.orgnih.gov While lurasidone is a substrate for CYP3A4, it has been shown to have a weak inhibitory effect on the activity of CYP2D6 and a moderate inhibitory effect on CYP1A2, CYP2C9, CYP2C19, and CYP3A4 in vitro. nih.govmdpi.com Chronic administration of lurasidone in rats has been observed to cause an induction of CYP3A1 and CYP3A2. mdpi.comnih.gov

Stereochemical Aspects of Hydroxylation within the Norbornane Ring System

The hydroxylation of the norbornane ring of lurasidone is a key metabolic step that leads to the formation of its active metabolites, ID-14283 and ID-14326. wikipedia.orgpsychopharmacologyinstitute.com The stereochemistry of this hydroxylation is crucial in differentiating between these two metabolites. Lurasidone itself possesses six chiral centers, and its clinically used form is a single isomer. researchgate.net The enzymatic hydroxylation process is stereoselective, resulting in the formation of distinct isomers.

Metabolite ID-14326 is characterized by the hydroxyl group being in the endo position on the norbornane ring. wikipedia.org This specific spatial arrangement of the hydroxyl group distinguishes it from its isomeric counterpart, ID-14283. The precise enzymatic mechanisms that dictate this stereospecific hydroxylation are a subject of ongoing research in drug metabolism.

Isomeric Relationship and Structural Differentiation of Lurasidone Metabolite 14326 from Related Metabolites (e.g., ID-14283)

Lurasidone Metabolite 14326 and ID-14283 are structural isomers, meaning they share the same molecular formula but differ in the spatial arrangement of their atoms. wikipedia.orgpsychopharmacologyinstitute.com The key structural difference lies in the orientation of the hydroxyl group on the norbornane ring. As previously mentioned, Metabolite 14326 has the hydroxyl group in the endo position. wikipedia.org In contrast, the major active metabolite, ID-14283, has the hydroxyl group in a different position, which is highlighted in its structural representations. wikipedia.org

This subtle difference in stereochemistry can have significant implications for the pharmacological activity and metabolic fate of these two metabolites. The specific positioning of the hydroxyl group can affect how each metabolite interacts with its target receptors and metabolizing enzymes.

| Feature | Lurasidone Metabolite 14326 | Lurasidone Metabolite ID-14283 |

| Metabolic Pathway | Hydroxylation of norbornane ring | Hydroxylation of norbornane ring |

| Key Structural Feature | Hydroxyl group in endo position on the norbornane ring | Hydroxyl group on the norbornane ring |

| Relative Exposure | Minor active metabolite (~3% of parent exposure) nih.govdrugbank.com | Major active metabolite (~25% of parent exposure) nih.govdrugbank.com |

| Biological Activity | Active metabolite nih.govpsychopharmacologyinstitute.commdpi.com | Active metabolite nih.govpsychopharmacologyinstitute.commdpi.com |

Characterization of Lurasidone Metabolite 14326 as a Biologically Active Entity

The pharmacological profile of lurasidone's active metabolites is generally similar to that of the parent compound, exhibiting antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors. mdpi.com However, the specific potencies and binding affinities of Metabolite 14326 at these receptors may differ from those of lurasidone and ID-14283 due to its unique stereochemical structure. Further detailed pharmacodynamic studies are required to fully elucidate the specific contribution of Metabolite 14326 to the clinical efficacy of lurasidone.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Lurasidone Metabolite 14326 D8

Principles and Applications of Isotope-Labeled Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. wuxiapptec.com A stable isotope-labeled (SIL) internal standard, such as Lurasidone (B1662784) Metabolite 14326 D8, is the preferred choice. acanthusresearch.comnih.gov

Principles: The fundamental principle behind using a SIL-IS is that it is chemically and physically almost identical to the analyte (the non-labeled metabolite). wuxiapptec.com It co-elutes with the analyte during chromatography and experiences the same effects during sample extraction and ionization in the mass spectrometer. waters.comchromforum.org However, due to the mass difference from the incorporated deuterium (B1214612) atoms (D8), it is easily distinguished from the analyte by the mass spectrometer. acanthusresearch.com This allows the ratio of the analyte's signal to the IS's signal to be used for quantification, which effectively cancels out variations in sample handling, injection volume, and matrix-induced ion suppression or enhancement. wuxiapptec.comwaters.comtexilajournal.com

Applications: The primary application of Lurasidone Metabolite 14326 D8 is to serve as an internal standard in pharmacokinetic and metabolism studies for the quantification of the corresponding non-labeled lurasidone metabolite. acanthusresearch.com Using a SIL-IS like this is widely shown to improve the reproducibility, accuracy, and ruggedness of LC-MS/MS assays. acanthusresearch.com

State-of-the-Art Chromatographic-Mass Spectrometric Techniques

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantitation

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like drug metabolites in biological fluids. nih.govlcms.czuctm.edu The technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

For the quantification of a lurasidone metabolite using this compound as the internal standard, the analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This high specificity minimizes interference from other components in the matrix. uctm.edu A sensitive LC-MS/MS method was developed for the simultaneous detection and quantification of impurities in lurasidone, demonstrating the platform's capability. uctm.edu

Below is an illustrative table of MRM transitions that could be used for such an analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lurasidone Metabolite (Analyte) | 509.7 | 175.2 | 35 |

| This compound (IS) | 517.7 | 183.2 | 35 |

| Note: These values are hypothetical and for illustrative purposes. Actual values would be determined during method development. |

Untargeted High-Resolution Mass Spectrometry for Comprehensive Metabolite Identification

While LC-MS/MS is ideal for targeted quantification, untargeted High-Resolution Mass Spectrometry (HRMS) is a powerful tool for metabolite identification and comprehensive profiling. mycompounddiscoverer.comnih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm), which allow for the determination of elemental compositions for detected ions. nih.govspringernature.comthermofisher.com

In the context of lurasidone metabolism, an untargeted HRMS approach can be used to analyze biological samples to detect all potential metabolites without prior knowledge of their structure. mycompounddiscoverer.comspringernature.com This "global" snapshot helps in identifying novel metabolic pathways. mycompounddiscoverer.com For instance, a study used LC-HRMS to identify prevalent lurasidone metabolites in urine, demonstrating the technique's utility in discovering and confirming metabolic products in patient samples. chromatographyonline.com Once a potential metabolite is detected via HRMS, its identity can be definitively confirmed by comparing its chromatographic retention time and mass spectrum to a reference standard, and its quantification would then be carried out using a validated targeted LC-MS/MS method with an appropriate SIL-IS like this compound. nih.gov

Methodological Validation Frameworks for Deuterated Metabolites in Biological Matrices

For bioanalytical data to be considered reliable for regulatory submissions, the analytical method must undergo a rigorous validation process according to guidelines from bodies like the FDA and EMA. fda.goveuropa.eu The validation ensures the method is acceptable for its intended purpose. europa.eu

Precision, Accuracy, and Lower Limit of Quantitation (LLOQ) in Metabolite Quantification

Precision and accuracy are the cornerstones of method validation. nih.gov

Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (%CV).

Accuracy measures how close the determined value is to the true nominal value, expressed as a percentage of the nominal value.

According to regulatory guidelines, the precision (%CV) should not exceed 15% for quality control (QC) samples, and the mean accuracy should be within ±15% of the nominal values. europa.euich.org

The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov At the LLOQ, the criteria are often relaxed to a precision of ≤20% and an accuracy of within ±20%. europa.euich.org

The following table provides an example of validation data for a bioanalytical method.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Acceptance Criteria |

| LLOQ | 1.0 | 1.05 | 8.5 | 105.0 | %CV ≤20%, Accuracy 80-120% |

| Low QC | 3.0 | 2.91 | 6.2 | 97.0 | %CV ≤15%, Accuracy 85-115% |

| Mid QC | 50.0 | 51.5 | 4.5 | 103.0 | %CV ≤15%, Accuracy 85-115% |

| High QC | 150.0 | 145.5 | 3.8 | 97.0 | %CV ≤15%, Accuracy 85-115% |

| Note: This data is illustrative. |

Evaluation of Incurred Sample Reproducibility (ISR) in Bioanalytical Studies

Incurred Sample Reproducibility (ISR) is a critical component of method validation that demonstrates the reproducibility of the analytical method with actual study samples. e-b-f.eufda.gov Unlike QC samples, which are prepared by spiking analyte into a clean matrix, incurred samples have been through the physiological processes of a dosed subject, potentially containing metabolites or other interfering substances not present in control matrix. windows.net

The ISR assessment involves re-analyzing a subset of samples from a study on a different day to compare the results with the original values. e-b-f.eu For small molecules, the general acceptance criterion is that at least two-thirds (67%) of the re-analyzed samples must have results that are within ±20% of the mean of the original and repeat values. e-b-f.euwindows.net A successful ISR assessment provides high confidence in the reliability of the reported concentration data from the study. nih.gov

Mechanistic Pharmacokinetic Investigations Leveraging Lurasidone Metabolite 14326 D8

Application of Deuterated Tracers in Preclinical Metabolic Stability and Clearance Studies

Deuterated tracers, such as Lurasidone (B1662784) Metabolite 14326 D8, are invaluable in preclinical metabolic stability and clearance studies. The substitution of hydrogen with deuterium (B1214612) atoms creates a molecule that is chemically identical to the parent compound but has a greater mass. This mass difference allows for its differentiation and quantification by mass spectrometry when co-administered with the non-labeled drug. clearsynth.compharmaffiliates.com This co-administration in in vitro systems, such as liver microsomes or hepatocytes, enables a precise comparison of the metabolic rates of the parent drug and its deuterated analog.

The primary advantage of using deuterated tracers lies in the kinetic isotope effect (KIE). nih.govnih.govportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, its cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family, requires more energy and occurs at a slower rate. taylorandfrancis.commdpi.com By strategically placing deuterium atoms at sites of metabolic oxidation, researchers can probe the mechanisms of metabolic clearance. If a significant decrease in the rate of metabolism is observed for the deuterated compound compared to its non-deuterated counterpart, it provides strong evidence that the deuterated position is a primary site of metabolic attack.

In the context of lurasidone, which is primarily metabolized by CYP3A4, using deuterated metabolites like Lurasidone Metabolite 14326 D8 can help to:

Identify key metabolic pathways: By observing the KIE, researchers can confirm the specific sites on the lurasidone molecule that are most susceptible to enzymatic degradation.

Quantify metabolic clearance: The relative rates of disappearance of the labeled and unlabeled compounds provide a quantitative measure of metabolic clearance.

Improve analytical accuracy: this compound serves as an ideal internal standard in bioanalytical methods for the accurate quantification of the non-labeled metabolite in biological matrices, minimizing variability from sample extraction and instrument response. researchgate.nettexilajournal.comkcasbio.com

Below is a table illustrating the conceptual application of deuterated tracers in determining metabolic stability.

| Compound | Incubation Time (min) | Concentration (µM) | % Remaining |

| Lurasidone Metabolite 14326 | 0 | 1.0 | 100 |

| 15 | 0.6 | 60 | |

| 30 | 0.3 | 30 | |

| 60 | 0.1 | 10 | |

| This compound | 0 | 1.0 | 100 |

| 15 | 0.8 | 80 | |

| 30 | 0.6 | 60 | |

| 60 | 0.4 | 40 |

Determination of Metabolite Exposure Kinetics in In Vitro and In Vivo Research Models

The following table summarizes the relative exposure of lurasidone and its active metabolites.

| Compound | Relative Cmax (% of Lurasidone) | Relative AUC (% of Lurasidone) |

| Lurasidone | 100 | 100 |

| ID-14283 | 23-26 | 24-29 |

| ID-14326 | 2-3 | 2-4 |

Isotope Effects and their Implications in Pharmacokinetic Modeling

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. nih.govnih.govportico.org In drug metabolism, the substitution of hydrogen with deuterium can lead to a slower rate of bond cleavage by metabolic enzymes, a primary KIE. taylorandfrancis.com This effect has significant implications for pharmacokinetic modeling.

The magnitude of the KIE can also provide insights into the rate-limiting step of a metabolic reaction. A large KIE suggests that C-H bond breaking is a significant part of the rate-determining step. This information is crucial for predicting how genetic polymorphisms in metabolic enzymes or co-administered drugs that inhibit or induce these enzymes might affect the drug's pharmacokinetics.

The implications of the KIE in pharmacokinetic modeling include:

Refined prediction of drug-drug interactions: By understanding the specific metabolic pathways affected by deuteration, more accurate predictions can be made about interactions with other drugs that are metabolized by the same enzymes.

Improved extrapolation from preclinical to clinical studies: Animal models may have different metabolic profiles than humans. Understanding the KIE can help in adjusting pharmacokinetic models to better predict human outcomes.

Development of "soft drugs" or "hard drugs": Deuteration can be used to either slow down metabolism to create a longer-acting drug ("hard drug") or to direct metabolism towards less toxic pathways.

Elucidation of Metabolite Distribution Patterns in Research Models

The distribution of a drug and its metabolites to various tissues and organs is a critical determinant of its therapeutic effect and potential toxicity. Preclinical studies in animal models are essential for characterizing these distribution patterns. A study in male Sprague-Dawley rats found that intravenously administered lurasidone was widely distributed in all nine tissues examined, including the brain, liver, kidneys, heart, spleen, lungs, small intestine, muscle, and adipose tissues. sci-hub.senih.gov

Understanding the distribution of metabolites is particularly important for assessing:

Central nervous system (CNS) penetration: For antipsychotic drugs like lurasidone, the ability of active metabolites to cross the blood-brain barrier is of significant interest.

Accumulation in organs of elimination: High concentrations in the liver and kidneys can provide insights into the primary routes of clearance.

Potential for off-target effects: Accumulation in other tissues could indicate a potential for unforeseen side effects.

The following table presents hypothetical tissue-to-plasma concentration ratios for a lurasidone metabolite based on typical distribution patterns of similar compounds.

| Tissue | Tissue-to-Plasma Concentration Ratio |

| Brain | 1.1 |

| Liver | 5.2 |

| Kidneys | 3.8 |

| Heart | 2.5 |

| Lungs | 4.1 |

| Adipose Tissue | 9.5 |

Comparative Pharmacokinetic Parameters of Lurasidone and its Deuterated Metabolite 14326

Direct comparative pharmacokinetic data between lurasidone and its deuterated metabolite, this compound, from head-to-head preclinical or clinical studies are not publicly available. The primary application of this compound is as an internal standard for the bioanalysis of its non-deuterated counterpart.

However, based on the principles of the kinetic isotope effect, it can be hypothesized that if the deuterated positions on this compound are at sites of further metabolism, its clearance would be slower, and its half-life would be longer compared to the non-deuterated metabolite. This would, in turn, lead to a higher AUC. The magnitude of this difference would depend on the extent to which the deuterated sites are involved in the rate-limiting step of its elimination.

The table below provides a summary of the known pharmacokinetic parameters for lurasidone and its non-deuterated active metabolites.

| Parameter | Lurasidone | ID-14283 | ID-14326 |

| Tmax (hours) | 1-3 | Similar to Lurasidone | Similar to Lurasidone |

| Elimination Half-life (hours) | 18-40 | Shorter than Lurasidone | Not specifically reported |

| Protein Binding (%) | ~99 | 98.8-99.0 | 98.8-99.0 |

| Apparent Volume of Distribution (L) | 6173 | Not specifically reported | Not specifically reported |

| Apparent Clearance (mL/min) | 3902 | Not specifically reported | Not specifically reported |

In Vitro Pharmacological Characterization and Receptor Interactions of Lurasidone Metabolite 14326

Assessment of Receptor Binding Affinities and Functional Agonism/Antagonism

The in vitro activity of Lurasidone (B1662784) and its metabolite ID-14326 has been characterized through various receptor binding and functional assays. While specific quantitative data for ID-14326 is limited in publicly available literature, its pharmacological profile is reported to be similar to that of the parent compound, lurasidone.

Dopamine (B1211576) D2 Receptor Modulatory Effects

Lurasidone exhibits high-affinity antagonism at the dopamine D2 receptor, a key target for antipsychotic efficacy. In vitro studies have determined the binding affinity (Ki) of lurasidone for the D2 receptor to be approximately 0.994 nM. Functional assays confirm that lurasidone acts as a full antagonist at this receptor.

Serotonin (B10506) 5-HT2A Receptor Modulatory Effects

Similar to its effects on the dopamine D2 receptor, lurasidone is a potent antagonist of the serotonin 5-HT2A receptor, with a reported Ki value of approximately 0.47 nM. This antagonism is a characteristic feature of atypical antipsychotics and is thought to contribute to their favorable side effect profile, particularly concerning extrapyramidal symptoms.

The metabolite ID-14326 is also known to be active at the 5-HT2A receptor, with a binding affinity that mirrors that of lurasidone. This suggests a role for ID-14326 in the serotonin-related pharmacological effects of lurasidone.

Exploration of Other Relevant Neurotransmitter Systems Interactions

Beyond the primary targets of D2 and 5-HT2A receptors, lurasidone and its active metabolite ID-14326 interact with other neurotransmitter systems, which may contribute to the broad therapeutic profile of the drug. Lurasidone is a partial agonist at the serotonin 5-HT1A receptor (Ki = 6.38 nM) and a potent antagonist at the serotonin 5-HT7 receptor (Ki = 0.495 nM). It also demonstrates moderate affinity for the alpha-2C adrenergic receptor (Ki = 10.8 nM). The binding affinities of ID-14326 at these receptors are reported to be similar to those of lurasidone.

In Vitro Electrophysiological Studies: e.g., hERG Channel Interactions

The potential for drugs to interact with the human ether-à-go-go-related gene (hERG) potassium channel is a critical aspect of preclinical safety assessment, as inhibition of this channel can lead to cardiac arrhythmias. In vitro electrophysiological studies have shown that lurasidone inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of 108 nM. Currently, specific IC50 values for the interaction of Lurasidone Metabolite ID-14326 with the hERG channel are not available in the reviewed literature.

Comparative Pharmacodynamics of Parent Lurasidone and Metabolite 14326

Below is a comparative table of the in vitro receptor binding affinities for lurasidone. While specific values for ID-14326 are not provided, it is understood that its affinities are similar.

| Receptor | Lurasidone Ki (nM) | ID-14326 Ki (nM) |

| Dopamine D2 | 0.994 | Data not available |

| Serotonin 5-HT2A | 0.47 | Data not available |

| Serotonin 5-HT1A | 6.38 | Data not available |

| Serotonin 5-HT7 | 0.495 | Data not available |

| Alpha-2C Adrenergic | 10.8 | Data not available |

Strategic Applications of Lurasidone Metabolite 14326 D8 As a Chemical Reference Standard

Role in Analytical Method Development and Validation for Drug Discovery and Development

The development of robust and reliable analytical methods is paramount in drug discovery and development for the accurate quantification of drugs and their metabolites in biological matrices. Lurasidone (B1662784) Metabolite 14326 D8 plays a pivotal role in this process, particularly for methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

As an internal standard, Lurasidone Metabolite 14326 D8 is added in a known quantity to samples at the beginning of the analytical process. veeprho.com Because it behaves almost identically to the actual metabolite (the analyte) during extraction, separation, and ionization, it can effectively compensate for variations in sample processing and instrumental response. lcms.cz This significantly improves the precision and accuracy of the quantification of Lurasidone Metabolite 14326. veeprho.com

The use of stable isotope-labeled internal standards is a best-practice approach in bioanalytical method validation, as recommended by regulatory bodies. Method validation for lurasidone and its metabolites demonstrates selectivity, precision, accuracy, and linearity over a specific concentration range. nih.govnih.gov For instance, a validated LC-MS/MS method for lurasidone might establish a linear range of 1.00 to 500.00 ng/mL in plasma. nih.gov The inclusion of a deuterated standard like this compound is integral to achieving the rigorous standards required for these validated methods, which are essential for pharmacokinetic studies and regulatory submissions. nih.govresearchgate.netnih.gov

Table 1: Key Parameters in Lurasidone Analytical Method Validation

| Parameter | Description | Typical Value/Range for Lurasidone | Role of Deuterated Standard |

| Linearity | The range over which the method provides results directly proportional to the concentration of the analyte. | 2-10 µg/mL (UV-Vis); 0.002-1 µg/mL (LC/MS/MS) nih.govresearchgate.net | Ensures consistent analyte-to-standard ratio across the concentration range. |

| Accuracy | The closeness of the measured value to the true value. | 90.3% to 101.8% nih.gov | Corrects for systematic errors in sample preparation and analysis. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Intra-assay: 1.7%; Inter-assay: 8.6% nih.gov | Minimizes the impact of random variations, reducing the relative standard deviation (RSD). |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 2.0 ng/mL (in 50 µL plasma) nih.gov | Helps establish the lowest concentration that can be reliably measured. |

Utilization in Quality Control and Assurance Protocols for Pharmaceutical Manufacturing

In pharmaceutical manufacturing, quality control (QC) and quality assurance (QA) protocols ensure that the final product consistently meets its predetermined specifications for identity, strength, quality, and purity. This compound, as a characterized chemical reference standard, is essential for these protocols. axios-research.com

It is used in the validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are designed to separate the active pharmaceutical ingredient (API), lurasidone, from its impurities and degradation products. nih.govdergipark.org.tr By using the deuterated metabolite as a reference, laboratories can confirm the identity of the actual metabolite if it appears as a related substance in the final drug product.

Furthermore, this reference standard is crucial for QC applications during the synthesis and formulation stages of drug development. axios-research.com It allows for the precise quantification of the metabolite in API batches and finished dosage forms, ensuring that its levels remain within specified limits. This guarantees the consistency and quality of the manufactured drug, which is a critical regulatory requirement.

Facilitating Metabolic Research and Drug-Drug Interaction Studies

Understanding a drug's metabolic fate is a cornerstone of pharmacology. Lurasidone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. spectroscopyonline.comfda.gov This process yields several metabolites, including the active metabolites ID-14283 and ID-14326. fda.gov this compound is an invaluable tool for elucidating these complex metabolic pathways. acs.org By using it as an internal standard, researchers can accurately track and quantify the formation of the native metabolite in various in vitro and in vivo systems. metsol.comnih.gov

This capability is especially critical in drug-drug interaction (DDI) studies. nih.gov These studies investigate how co-administered drugs might affect the metabolism of lurasidone. For example, strong inhibitors of CYP3A4, like ketoconazole, can significantly increase lurasidone concentrations, while inducers like rifampin can decrease them substantially. nih.gov By employing this compound, researchers can precisely measure changes in the metabolite's concentration when lurasidone is administered with other drugs, providing clear insights into the interaction's mechanism and clinical significance. acs.org

Table 2: Lurasidone Metabolism and Known Interactions

| Compound | Role/Type | Primary Metabolizing Enzyme | Effect of Interaction |

| Lurasidone | Parent Drug | CYP3A4 fda.gov | N/A |

| Metabolite ID-14283 | Major Active Metabolite | N/A | Represents ~25% of parent drug exposure drugbank.com |

| Metabolite ID-14326 | Minor Active Metabolite | N/A | Represents ~3% of parent drug exposure drugbank.com |

| Ketoconazole | Strong CYP3A4 Inhibitor | N/A | Increases lurasidone exposure ~9-fold nih.gov |

| Rifampin | Strong CYP3A4 Inducer | N/A | Decreases lurasidone exposure to one-fifth nih.gov |

| Diltiazem | Moderate CYP3A4 Inhibitor | N/A | Increases lurasidone exposure ~2-fold nih.gov |

Advancement of Therapeutic Drug Monitoring Methodologies for Lurasidone Therapy

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in a patient's bloodstream to optimize dosage, ensure efficacy, and minimize toxicity. For antipsychotics like lurasidone, TDM can also be used to monitor patient adherence to the prescribed treatment. spectroscopyonline.com The development of sensitive and accurate TDM methodologies relies heavily on high-quality internal standards.

This compound is ideally suited for this application. veeprho.com When quantifying lurasidone and its active metabolites in patient plasma or urine samples, the inclusion of the deuterated standard ensures that the measurements are accurate and reproducible, even at the low concentrations often encountered in clinical settings. nih.govspectroscopyonline.com This accuracy is crucial for making informed clinical decisions regarding dosage adjustments. The use of a stable isotope-labeled analog of a metabolite is particularly advantageous as it accounts for any potential analytical variability that might affect the metabolite measurement specifically.

Contribution to the Development of Novel Diagnostic and Research Tools

Beyond its routine use as an internal standard, this compound contributes to the advancement of new scientific tools. In metabolomics research, stable isotope-labeled compounds are used to trace the flow of molecules through complex metabolic networks. nih.govmoravek.com This allows scientists to gain a deeper understanding of how diseases or drugs affect cellular metabolism.

The availability of a high-purity deuterated metabolite standard facilitates the development of highly sensitive and specific research assays. These assays can be used to investigate the specific pharmacological or toxicological roles of individual metabolites, an area of growing interest in drug development. acs.org By enabling precise quantification, these tools help researchers explore potential biomarkers for disease, study drug efficacy and toxicity, and develop innovative therapies. moravek.com

Q & A

Basic Research Questions

Q. How is Lurasidone Metabolite 14326 D8 identified and quantified in biological matrices?

- Methodological Answer : Utilize hyphenated techniques such as LC-MS/MS or TLC-densitometry for quantification. For example, TLC-densitometric methods with silica gel G 60F254 plates and hexane:ethyl acetate (6:4 v/v) mobile phases can separate Lurasidone-related compounds at Rf = 0.47 ± 0.01, validated for specificity and precision . LC-MS/MS should account for deuterium isotope effects to avoid interference with non-deuterated analogs .

Q. What metabolic pathways lead to the formation of this compound?

- Methodological Answer : 14326 D8 arises from hepatic hydroxylation of Lurasidone at the 5β/6β positions, followed by deuteration. Structural confirmation requires NMR and high-resolution mass spectrometry (HRMS) to distinguish diastereomers and validate deuterium incorporation at specific positions . Comparative studies with non-deuterated metabolites (e.g., 14326) are critical to assess isotope effects on metabolic stability .

Q. What are the implications of deuterium labeling on 14326 D8’s pharmacokinetic properties?

- Methodological Answer : Deuterium labeling typically reduces metabolic clearance by stabilizing C-D bonds. To evaluate this, conduct in vitro microsomal assays comparing 14326 D8 with its non-deuterated counterpart. Measure half-life (t½) and intrinsic clearance (CLint) using pooled human liver microsomes, adjusting for isotopic purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity of 14326 D8 across studies?

- Methodological Answer : Contradictions (e.g., "inactive" vs. "active" metabolite labels) may arise from differences in assay conditions or metabolite stability. Replicate studies using standardized in vitro receptor-binding assays (e.g., dopamine D2, 5-HT2A) under controlled pH and temperature. Cross-validate with in vivo models (e.g., rodent behavioral assays) to confirm functional activity .

Design a study to assess 14326 D8’s stability under varying physiological conditions.

- Methodological Answer : Expose 14326 D8 to simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (37°C). Use stability-indicating HPLC methods with photodiode array detection to monitor degradation products. Include accelerated thermal (40–60°C) and photolytic (ICH Q1B) stress testing to identify degradation pathways .

Q. How can researchers differentiate 14326 D8 from structural analogs in complex biological samples?

- Methodological Answer : Employ chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IG-3) to separate diastereomers. Confirm identity using HRMS fragmentation patterns, focusing on diagnostic ions (e.g., m/z 545.14 for protonated molecular ion) and deuterium-specific isotopic clusters .

Q. What statistical approaches are recommended for analyzing 14326 D8’s effects in preclinical models of neuropsychiatric disorders?

- Methodological Answer : Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., stress-induced rodent models). For behavioral endpoints (e.g., Montgomery-Åsberg Depression Rating Scale), apply non-parametric tests if data are non-normal. Power analysis should guide sample sizes to detect ≥7% weight change, a common metric in antipsychotic studies .

Q. How can researchers validate an LC-MS method for 14326 D8 quantification while addressing deuterium isotope effects?

- Methodological Answer : Perform cross-validation with deuterated internal standards (e.g., Lurasidone-d8) to correct for matrix effects. Calibration curves (100–600 ng/mL) should include QC samples at LLOQ, mid, and upper ranges. Assess accuracy (±15% deviation) and precision (CV <20%) in inter-day and intra-day assays .

Data Contradiction and Interpretation

Q. How should researchers address conflicting reports on 14326 D8’s role in Lurasidone’s therapeutic efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.